molecular formula C27H19F2NO4 B11376221 N-(4-fluorobenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide

N-(4-fluorobenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide

Cat. No.: B11376221
M. Wt: 459.4 g/mol
InChI Key: QNRPREGKGASILW-UHFFFAOYSA-N
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Description

2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of fluorophenyl, methyl, and furochromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furochromenyl core, followed by the introduction of the fluorophenyl and methyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include fluorobenzene, methyl iodide, and acetic anhydride, under conditions such as reflux and catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s fluorophenyl groups may enhance its binding affinity and specificity, while the furochromenyl core could facilitate interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
  • 2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(4-BROMOPHENYL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C27H19F2NO4

Molecular Weight

459.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetamide

InChI

InChI=1S/C27H19F2NO4/c1-15-20-10-22-23(17-4-8-19(29)9-5-17)14-33-24(22)12-25(20)34-27(32)21(15)11-26(31)30-13-16-2-6-18(28)7-3-16/h2-10,12,14H,11,13H2,1H3,(H,30,31)

InChI Key

QNRPREGKGASILW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

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